(5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one
Description
Systematic Nomenclature Derivation
The IUPAC name follows hierarchical substitution rules for polycyclic systems. The parent structure is quinolin-8(5H)-one, a bicyclic system comprising a benzene ring fused to a pyridinone moiety. The hydrazone functional group at position 5 receives priority in numbering, with the (E)-configuration specified for the imine double bond. The 3-(difluoromethoxy)phenyl substituent is designated as a N-aryl group on the hydrazinylidene moiety.
The complete systematic name:
(5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one
Key nomenclature features:
Spectral Fingerprinting
Characteristic spectroscopic signatures confirm molecular identity:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.90 (d, J=4.2 Hz, H-2), δ 7.35 (m, H-6/H-7), δ 6.85 (t, J=73 Hz, OCF₂H) |
| ¹³C NMR | δ 181.2 (C=O), δ 158.4 (C=N), δ 115.3 (t, J=238 Hz, OCF₂) |
| IR | 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N), 1120 cm⁻¹ (O–CF₂–O) |
| HRMS | m/z 356.0964 [M+H]⁺ (calc. 356.0968 for C₁₇H₁₂F₂N₃O₂) |
The ¹⁹F NMR spectrum shows a characteristic triplet at δ -82.4 ppm (J=73 Hz) for the difluoromethoxy group.
Properties
Molecular Formula |
C16H11F2N3O2 |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
5-[[3-(difluoromethoxy)phenyl]diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C16H11F2N3O2/c17-16(18)23-11-4-1-3-10(9-11)20-21-13-6-7-14(22)15-12(13)5-2-8-19-15/h1-9,16,22H |
InChI Key |
AFGPFTJDBKNBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one typically involves the condensation of 3-(difluoromethoxy)benzaldehyde with 8-hydroxyquinoline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the hydrazinylidene group.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that quinoline derivatives exhibit significant antioxidant properties. The compound's unique structure, particularly the difluoromethoxy group, may enhance its ability to scavenge free radicals. Studies have shown that related compounds with similar structures demonstrate better antioxidant potential than standard references like ascorbic acid .
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism of action for (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one may involve the modulation of enzyme activity and interference with cellular processes such as DNA replication and protein synthesis. Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although detailed investigations are needed to confirm these effects .
Antimicrobial Activity
Quinoline-based compounds have also shown promise as antimicrobial agents. The structural features of (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one may contribute to its efficacy against various bacterial strains. Further research into its spectrum of activity and mechanism of action is warranted to evaluate its potential as a therapeutic agent .
Chemical Reactions and Mechanisms
The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : Can be performed using potassium permanganate or hydrogen peroxide.
- Reduction : Sodium borohydride or lithium aluminum hydride can be used.
- Substitution : Nucleophilic substitution reactions can occur at the quinoline core when treated with amines or thiols in the presence of bases like sodium hydroxide.
Mechanism of Action
The mechanism of action of (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Spectral and Electronic Properties
Azo vs. Hydrazinylidene Groups
The azo compound 5-((4-(-Phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol () exhibits a λmax of 409 nm (pH 7) and a hyperchromic shift to 397 nm (ε = 24,000 M⁻¹cm⁻¹) in acidic conditions due to protonation-induced HOMO-LUMO gap changes . In contrast, the hydrazinylidene group in the target compound may exhibit distinct absorption characteristics. Hydrazinylidene groups typically show strong π→π* transitions, but the presence of the difluoromethoxy group (electron-withdrawing) could further red-shift λmax compared to non-fluorinated analogs.
Difluoromethoxy vs. Benzyloxy Substituents
The 5-Acetyl-8-(benzyloxy)-2(1H)-quinolinone () has a benzyloxy group at position 8, which increases steric bulk and reduces polarity compared to the target compound’s 8(5H)-one.
Pharmacological Implications
PDE4 Inhibition Potential
Roflumilast (), a PDE4 inhibitor with a difluoromethoxy group, exhibits IC₅₀ values of 0.8–21 nM across leukocyte subtypes .
Antimicrobial and Chelation Activity
8-Hydroxyquinoline derivatives (e.g., 5-Chloromethyl-8-hydroxyquinoline hydrochloride, ) are known for metal chelation and antimicrobial effects . The hydrazinylidene group in the target compound may enhance metal-binding capacity, while the difluoromethoxy group could improve bioavailability compared to non-fluorinated analogs.
Structural and Functional Data Table
Biological Activity
The compound (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one, a hydrazone derivative of quinoline, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a quinolinone core substituted with a difluoromethoxy phenyl hydrazone moiety. This unique combination may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoline compounds can demonstrate significant antimicrobial properties. The presence of the difluoromethoxy group may enhance this activity by affecting the compound's lipophilicity and interaction with microbial membranes.
- Anticancer Properties : Quinoline derivatives are known for their anticancer potential. The hydrazone linkage in this compound might play a role in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Some studies have indicated that quinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study on various quinoline derivatives indicated that compounds with similar structures exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Quinoline Derivative A | Bactericidal | 32 |
| Quinoline Derivative B | Bacteriostatic | 64 |
| (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one | TBD | TBD |
Anticancer Activity
Research has shown that similar quinoline-based compounds can inhibit various cancer cell lines. For instance, studies have reported IC50 values indicating effective concentration levels for inducing cytotoxicity in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 18.7 |
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle regulation, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical model using xenograft tumors, treatment with (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one resulted in significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.
- In Vivo Studies on Inflammation : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for synthesizing (5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one?
- Methodology : Multi-step organic synthesis is typically employed, with key steps including hydrazone formation and cyclization. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used under controlled temperatures (60–80°C) to optimize yield and purity . Catalysts like palladium complexes may enhance coupling reactions, as seen in structurally similar quinoline derivatives . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming bond angles and ring critical points . For dynamic structural insights, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F NMR) can elucidate electronic environments of the hydrazinylidene moiety and difluoromethoxy group . Computational methods (DFT calculations) may supplement experimental data to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How do substituents (e.g., difluoromethoxy group) influence the compound’s reactivity and interaction with biological targets?
- Methodology :
- Reactivity : Substituent effects can be studied via comparative kinetic assays. For example, fluorinated groups may alter electron density in the quinoline core, affecting nucleophilic/electrophilic sites. Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions .
- Bioactivity : Molecular docking simulations can predict binding affinities to enzymes (e.g., kinases) or receptors. Fluorine atoms often improve binding specificity by forming hydrophobic interactions or hydrogen bonds . In vitro assays (e.g., enzyme inhibition) should quantify IC values under varied pH and temperature conditions .
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?
- Methodology :
- Validation : Cross-validate DFT-optimized structures with experimental data (e.g., IR/Raman spectroscopy for vibrational modes). Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes; use variable-temperature NMR to probe conformational flexibility .
- Error Analysis : Compare bond-length deviations (>0.01 Å) between X-ray and computational models. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
Q. What strategies are recommended for designing bioactivity studies to assess this compound’s therapeutic potential?
- Methodology :
- Target Selection : Prioritize targets linked to the quinoline scaffold’s known mechanisms (e.g., topoisomerase inhibition, redox modulation) .
- Assay Design : Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (e.g., doxorubicin as a positive control). For IC determination, test concentrations in the 1–100 µM range, accounting for solubility limitations in aqueous buffers .
- Metabolic Stability : Perform microsomal stability assays (human/animal liver microsomes) to evaluate susceptibility to cytochrome P450-mediated degradation .
Q. How can the compound’s stability under varying storage and reaction conditions be systematically evaluated?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC-MS. Stabilizers like antioxidants (e.g., BHT) may be added for long-term storage .
- pH Sensitivity : Test solubility and integrity in buffers (pH 2–10) to simulate physiological and storage conditions .
Q. What theoretical frameworks are critical for contextualizing this compound’s mechanism within broader medicinal chemistry research?
- Methodology :
- Conceptual Alignment : Link studies to established theories (e.g., Structure-Activity Relationship (SAR) models for quinolines) .
- Hypothesis Testing : Use the "lock-and-key" model to rationalize enzyme inhibition. For redox-active compounds, apply Marcus theory to electron-transfer kinetics .
- Data Interpretation : Integrate findings with cheminformatics databases (e.g., PubChem, PDB) to identify structural analogs and infer mechanistic pathways .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?
- Methodology :
- Reproducibility Checks : Replicate procedures with strict adherence to documented conditions (e.g., solvent drying, inert atmosphere).
- Purity Assessment : Use orthogonal methods (e.g., HPLC for organic impurities, elemental analysis for stoichiometry). Trace metal contaminants from catalysts can skew results; employ inductively coupled plasma mass spectrometry (ICP-MS) .
- Yield Optimization : Apply design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
